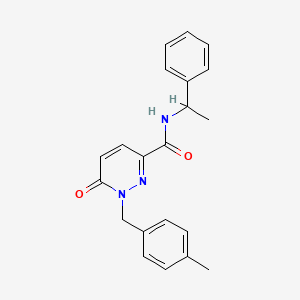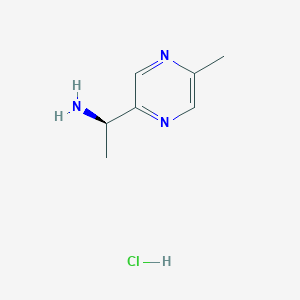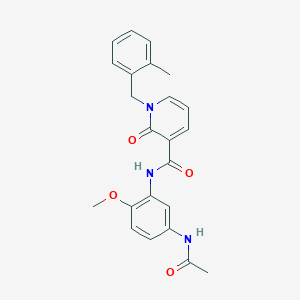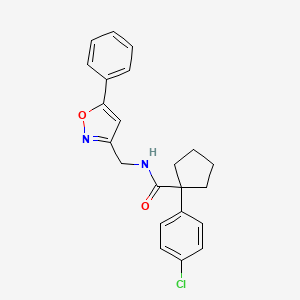
1-(4-methylbenzyl)-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyridazine derivative. Pyridazine is a basic aromatic ring with two nitrogen atoms. It’s often used as a building block in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a condensation reaction or through a cyclization reaction . The specific substituents would then be added through various reactions, such as nucleophilic substitution or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The various substituents attached to this ring would give the compound its unique properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific substituents present. For example, the presence of an oxo group (a carbonyl group) could make the compound susceptible to reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings .Scientific Research Applications
Anticancer Activity
Several studies have synthesized and evaluated derivatives related to dihydropyridazine and pyrazolo[3,4-d]pyrimidin-4-ones for their anticancer activities. For instance, compounds tested on MCF-7 human breast adenocarcinoma cell lines revealed significant antitumor activity, particularly highlighting a compound with a nitrobenzylideneamino group which displayed potent inhibitory activity with a low IC50 value (Abdellatif et al., 2014). Another study synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, screening them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing the importance of these scaffolds in anticancer drug design (Hassan et al., 2014).
Antimicrobial Activity
Compounds bearing the pyrazine carboxamide moiety have been synthesized and evaluated for their antimicrobial activities. A study found that 3-substituted N-benzylpyrazine-2-carboxamide derivatives exhibited significant effects against Mycobacterium tuberculosis and other bacterial strains, emphasizing the potential of these compounds in addressing resistant microbial infections (Semelková et al., 2017).
Antioxidant Studies
Research into N-substituted benzyl/phenyl derivatives of pyrazolobenzothiazine revealed moderate to significant radical scavenging activity. This study demonstrates the potential of these compounds to serve as antioxidants, which could be relevant for various diseases linked to oxidative stress (Ahmad et al., 2012).
Kinase Inhibition
A series of novel 4-phenoxypyridine derivatives containing the 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moiety were synthesized and evaluated for their inhibitory activities against c-Met kinase. The study identified compounds with significant antitumor activities, highlighting the importance of structural modifications in enhancing biological effects (Liu et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-8-10-17(11-9-15)14-24-20(25)13-12-19(23-24)21(26)22-16(2)18-6-4-3-5-7-18/h3-13,16H,14H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATCWGOENVEZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-[4-(acetylamino)phenyl]-3-(5-ethylfuran-2-yl)prop-2-enamide](/img/structure/B2533583.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2533584.png)

![1-(4-Chlorobenzyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2533586.png)
![2-[(2-furylmethyl)amino]-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B2533588.png)
![(3E)-1-acetyl-4-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2533591.png)
![4-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride](/img/structure/B2533594.png)






![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea](/img/structure/B2533604.png)